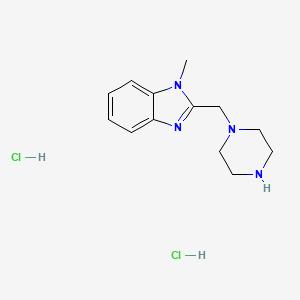

1-methyl-2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups and ring systems. The official IUPAC designation is 1-methyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride, which precisely describes the structural arrangement and connectivity of all constituent atoms. The Chemical Abstracts Service registry number for this compound is 1351643-15-6, providing a unique identifier for unambiguous chemical communication and database searches.

The molecular formula C13H20Cl2N4 indicates the presence of thirteen carbon atoms, twenty hydrogen atoms, two chlorine atoms, and four nitrogen atoms, resulting in a molecular weight of 303.23 grams per mole. The SMILES notation CN1C(CN2CCNCC2)=NC3=CC=CC=C13.Cl[H].Cl[H] provides a linear representation of the molecular structure, clearly indicating the connectivity patterns and the presence of two separate hydrochloride moieties. This systematic approach to nomenclature ensures precise identification of the compound while distinguishing it from closely related structural analogs that may differ only in substitution patterns or salt forms.

Commercial availability data indicates that this compound is typically supplied at 95% purity levels, reflecting the challenges associated with synthesizing and purifying complex heterocyclic structures containing multiple basic nitrogen centers. The compound classification as a building block suggests its utility in pharmaceutical and chemical research applications where the combined benzimidazole-piperazine framework serves as a versatile synthetic intermediate.

Structural Isomerism and Tautomeric Forms

The benzimidazole moiety within this compound exhibits complex tautomeric behavior that significantly influences the compound's chemical properties and reactivity patterns. Benzimidazole systems are well-documented to undergo annular tautomerism, involving the migration of a proton between the two nitrogen atoms within the imidazole ring. However, the presence of a methyl substituent at the N1 position effectively eliminates this tautomeric equilibrium by preventing proton migration, thereby fixing the compound in a single tautomeric form.

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive evidence for the tautomeric state of benzimidazole derivatives through characteristic chemical shift patterns. In 1-methylbenzimidazole compounds, the carbon-4 signal appears at approximately 120.0 parts per million, characteristic of pyridine-like nitrogen character, while the carbon-7 signal appears near 110.0 parts per million, indicating pyrrole-like nitrogen character. These reference values serve as benchmarks for determining tautomeric ratios in unsubstituted benzimidazole systems where annular tautomerism remains possible.

The structural analysis reveals that the methylene bridge connecting the benzimidazole and piperazine rings introduces conformational flexibility while maintaining the overall molecular integrity. The piperazine ring adopts a chair conformation under normal conditions, with the nitrogen atoms positioned to maximize orbital overlap and minimize steric interactions. The substitution pattern creates a rigid benzimidazole framework linked to a conformationally mobile piperazine system through a flexible methylene spacer.

Research on related benzimidazole derivatives demonstrates that substituent effects can dramatically influence tautomeric equilibria and chemical reactivity patterns. Studies on 2-mercaptobenzimidazole systems show that tautomeric ratios can be quantitatively determined using carbon-13 nuclear magnetic resonance chemical shift data, with reference compounds providing calibration standards for accurate measurements. The methodology involves comparing observed chemical shifts to those of model compounds representing pure tautomeric forms, enabling precise calculation of tautomeric distributions in solution.

| Carbon Position | Chemical Shift (ppm) | Nitrogen Character | Reference |

|---|---|---|---|

| C-4 | 120.0 | Pyridine-like (Npd) | |

| C-7 | 110.0 | Pyrrole-like (Npr) |

Salt Formation Rationale: Protonation Sites in Dihydrochloride Derivative

The formation of the dihydrochloride salt of 1-methyl-2-(piperazin-1-ylmethyl)-1H-benzimidazole involves selective protonation at specific nitrogen centers that exhibit appropriate basicity levels for stable salt formation under standard conditions. The compound contains four distinct nitrogen atoms with varying basicity characteristics: the N3 nitrogen of the benzimidazole ring and the two secondary nitrogen atoms within the piperazine ring system. The N1 nitrogen of the benzimidazole ring bears a methyl substituent and therefore cannot undergo protonation.

Experimental determination of acid dissociation constants for benzimidazole derivatives reveals that protonated benzimidazole systems typically exhibit pKa values ranging from 4.48 to 7.38, depending on the specific substitution pattern and electronic environment. For 1-methylbenzimidazole specifically, the pKa value is reported as 5.40 ± 0.10, indicating moderate basicity that supports stable protonation under mildly acidic conditions. This protonation occurs at the N3 position of the benzimidazole ring, forming a resonance-stabilized cation that distributes positive charge across the aromatic system.

The piperazine component contributes two additional basic nitrogen centers with significantly higher basicity compared to the benzimidazole nitrogen. Piperazine itself exhibits two distinct pKa values: the first dissociation constant is approximately 9.73, while the second is around 5.44. These values reflect the sequential protonation of the two nitrogen atoms, with the first protonation occurring readily under neutral conditions and the second requiring more acidic environments. The presence of the benzimidazole substituent through the methylene bridge modestly reduces these pKa values through inductive effects, but the piperazine nitrogens remain substantially more basic than the benzimidazole nitrogen.

Research on piperazine derivatives demonstrates that structural modifications significantly influence basicity patterns and protonation sequences. The addition of electron-withdrawing groups near the piperazine nitrogen atoms decreases pKa values, while electron-donating substituents have the opposite effect. In the case of 1-methyl-2-(piperazin-1-ylmethyl)-1H-benzimidazole, the benzimidazole group connected through a methylene spacer exerts a weak electron-withdrawing influence that slightly reduces the basicity of the adjacent piperazine nitrogen compared to unsubstituted piperazine.

The dihydrochloride salt formation therefore involves protonation at both piperazine nitrogen atoms, creating a dication that associates with two chloride counterions for electrical neutrality. This protonation pattern maximizes the thermodynamic stability of the salt form while ensuring adequate water solubility for practical applications. The resulting ionic compound exhibits enhanced crystallinity and improved handling characteristics compared to the free base form, which typically exists as a viscous oil or low-melting solid.

| Nitrogen Center | Approximate pKa | Protonation Order | Reference |

|---|---|---|---|

| Piperazine N1 | ~9.7 | First | |

| Piperazine N4 | ~5.4 | Second | |

| Benzimidazole N3 | ~5.4 | Third |

Properties

IUPAC Name |

1-methyl-2-(piperazin-1-ylmethyl)benzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4.2ClH/c1-16-12-5-3-2-4-11(12)15-13(16)10-17-8-6-14-7-9-17;;/h2-5,14H,6-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNKIZPAAJGNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride, with the CAS number 1426290-55-2, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H18Cl2N4

- Molecular Weight : 289.21 g/mol

- IUPAC Name : 1-methyl-2-(piperazin-1-yl)-1H-benzimidazole dihydrochloride

- Purity : ≥95%

The compound's biological activity is primarily attributed to its interaction with various biological targets, including:

- GABA Receptors : Research indicates that benzimidazole derivatives can act as modulators of GABA receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders .

- Anticancer Activity : Preliminary studies suggest that compounds similar to this benzimidazole derivative exhibit cytotoxic effects against cancer cell lines, promoting apoptosis and inhibiting cell proliferation .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxic effects on human cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these cell lines were reported to be in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| MCF-7 | 0.65 | Doxorubicin | 0.12 |

| U-937 | 2.41 | Tamoxifen | 15.63 |

Neuropharmacological Effects

The compound also shows promise in neuropharmacology:

- GABA-A Receptor Modulation : Studies have indicated that similar benzimidazole derivatives can act as antagonists at GABA-A receptors, potentially providing therapeutic avenues for conditions like anxiety and epilepsy .

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various benzimidazole derivatives on several cancer cell lines. The findings showed that the presence of electron-withdrawing groups enhanced biological activity, with some derivatives displaying IC50 values lower than established anticancer drugs .

- GABA-A Receptor Interaction : Research into the interaction of benzimidazole compounds with GABA-A receptors revealed that these compounds could effectively modulate receptor activity, influencing neuronal excitability and offering insights into their potential use in treating neurological disorders .

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. The incorporation of piperazine enhances the interaction with biological targets, making this compound a candidate for further investigation as an antimicrobial agent. Studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi.

Anticancer Potential

Benzimidazole derivatives are also explored for their anticancer properties. The structural features of 1-methyl-2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride suggest potential activity against cancer cell lines. Preliminary studies have indicated that modifications in the benzimidazole structure can lead to increased cytotoxicity against specific cancer types.

Neuropharmacological Effects

The piperazine ring is known for its role in CNS activity. Compounds containing this moiety have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests that this compound may have potential applications in treating neurological disorders or as anxiolytic agents.

Drug Design and Development

The unique structure of this compound makes it a valuable scaffold in drug design. Its ability to interact with various biological targets allows for the development of new therapeutic agents. Research efforts are focused on synthesizing derivatives with improved efficacy and selectivity.

Case Studies

- Antimicrobial Activity : A study conducted on similar benzimidazole derivatives demonstrated effective inhibition of bacterial growth, suggesting that modifications to the piperazine substituent could enhance activity against resistant strains.

- Anticancer Research : Research on related compounds showed promising results in inhibiting tumor growth in vitro, leading to further exploration of this compound for cancer therapy.

- Neuropharmacological Studies : Investigations into the effects of piperazine derivatives on serotonin receptors have indicated potential for developing treatments for anxiety and depression.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The benzimidazole scaffold allows for diverse substitutions, which significantly influence biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Key Findings from Comparative Studies

QC-2350, a pyrrolidine analog, shows specificity for HO-2 (IC₅₀: 3.2 µM) over HO-1, attributed to steric and electronic effects of the pyrrolidine ring .

Physicochemical Properties: The dihydrochloride salt form of the target compound and QC-2350 improves water solubility compared to free bases, critical for in vivo applications .

Stability Considerations :

Hypothesized Pharmacological Profile of the Target Compound

Based on structural analogs:

Preparation Methods

Mannich Reaction Approach

The Mannich reaction is a classical method for introducing a piperazinylmethyl substituent at the N-1 position of benzimidazole rings.

- Reactants: 1H-benzimidazole, 1-substituted piperazine (e.g., 1-phenylpiperazine), and formaldehyde (as formalin solution).

- Solvent: Ethanol.

- Conditions: Reflux for approximately 3 hours.

- Workup: Upon completion, the reaction mixture is poured into crushed ice to precipitate the product, which is then isolated by vacuum filtration.

- The reaction proceeds via condensation of benzimidazole's N-H with formaldehyde and piperazine, forming a methylene bridge (-CH2-) linking the benzimidazole and piperazine.

- Infrared spectroscopy confirms the disappearance of the N-H band and the appearance of aliphatic C-H bands corresponding to the methylene bridge.

- The yield is generally good, and the product can be purified by recrystallization from ethanol.

| Parameter | Details |

|---|---|

| Reaction time | 3 hours reflux |

| Solvent | Ethanol |

| Product isolation | Precipitation in ice, filtration |

| Characteristic IR bands | 3056 cm⁻¹ (aromatic C-H), 2890-2946 cm⁻¹ (-CH2-), 1600 cm⁻¹ (C=C) |

| Purification method | Recrystallization from ethanol |

This method was demonstrated in a study synthesizing 1-(4-phenyl-piperazin-1-ylmethyl)-1H-benzimidazole and is applicable to similar derivatives.

Nucleophilic Substitution on 2-Chlorobenzimidazole

Another approach involves nucleophilic substitution at the C-2 position of benzimidazole derivatives bearing a leaving group such as chlorine.

- Starting material: 2-chlorobenzimidazole or related halogenated benzimidazole.

- Nucleophile: Piperazine or substituted piperazine.

- Solvent: 2-Methoxyethanol or similar polar solvents.

- Conditions: Reflux under controlled temperature.

- Workup: After completion, the mixture is cooled, extracted, and purified.

- The chlorine atom at the C-2 position is replaced by the piperazine nitrogen via nucleophilic aromatic substitution.

- The reaction is sensitive to temperature; too low temperature results in incomplete reaction, while too high leads to decomposition.

- The process is efficient and yields the desired 2-(piperazin-1-ylmethyl)benzimidazole derivatives.

This method is supported by US patent US4093726 and related literature.

Additional Synthetic Considerations

- Use of Protecting Groups: In complex synthetic routes, Boc-protected piperazine derivatives are used to control reactivity, followed by deprotection with acid (e.g., 6M HCl) and basification to isolate the free amine intermediate.

- Coupling Agents: For amide bond formation or related coupling reactions, reagents like HBTU and bases such as N,N-diisopropylethylamine are utilized in solvents like dimethylacetamide.

- Temperature Control: Many steps require strict temperature control (0–5°C or room temperature) to avoid side reactions and ensure selectivity.

- Purification: Preparative HPLC, recrystallization, and extraction techniques are commonly employed to obtain high-purity products.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Purification Techniques |

|---|---|---|---|---|

| Mannich Reaction | 1H-benzimidazole, piperazine, formaldehyde, EtOH, reflux 3h | Simple, good yield, mild conditions | Limited to N-1 substitution | Recrystallization from EtOH |

| Nucleophilic Substitution | 2-chlorobenzimidazole, piperazine, 2-methoxyethanol, reflux | Direct C-2 substitution, versatile | Requires halogenated precursor | Extraction, recrystallization |

| Boc-Protected Piperazine Route | Boc-piperazine, coupling agents (HBTU), acid deprotection | Controlled reactivity, high purity | Multi-step, longer synthesis | Preparative HPLC, recrystallization |

| Coupling via Amide Formation | Piperazine derivatives, carboxylic acids, HBTU, bases | Enables complex derivatives | Requires coupling reagents | Chromatography, recrystallization |

Research Findings and Notes

- The Mannich reaction method is widely used due to its straightforwardness and efficiency in forming the methylene bridge between benzimidazole and piperazine.

- Nucleophilic substitution at C-2 is effective for introducing piperazine directly onto the benzimidazole ring, particularly when starting from halogenated precursors.

- Protecting group strategies and coupling agents enable the synthesis of more complex derivatives with better control over substitution patterns and purity.

- Temperature and solvent choice critically influence reaction outcomes, emphasizing the need for precise control during synthesis.

- Analytical techniques such as TLC, IR spectroscopy, NMR, and elemental analysis are essential for monitoring reaction progress and confirming product identity and purity.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-methyl-2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride?

The synthesis typically involves multi-step reactions, starting with benzimidazole core formation followed by piperazine functionalization. For example:

- Benzimidazole core synthesis : Condensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions .

- Piperazine introduction : Alkylation or nucleophilic substitution using piperazine derivatives. A reflux reaction with hydrazine hydrochlorides in ethanol (6–8 hours) is common for introducing nitrogen-based substituents .

- Salt formation : Treatment with HCl to yield the dihydrochloride form, as seen in analogous piperazine-aniline dihydrochloride syntheses .

Key characterization techniques : IR spectroscopy (amine and aromatic C-H stretches), H/C NMR (piperazine methylene protons at δ 2.5–3.5 ppm), and ESI-MS for molecular ion confirmation .

Q. How is the purity of this compound validated in academic research?

Purity is assessed via:

- Chromatography : HPLC or TLC with UV detection (λ ~254 nm for benzimidazole absorption).

- Elemental analysis : Matching calculated vs. observed C, H, N, Cl content (e.g., Cl quantification via ion chromatography) .

- Thermal analysis : TGA/DTA to confirm decomposition patterns and hydrate/solvent absence .

Advanced Research Questions

Q. How can computational tools optimize synthetic routes for this compound?

AI-driven retrosynthesis platforms (e.g., Template_relevance models) predict feasible pathways by mining databases like Reaxys and Pistachio. For example:

- One-step synthesis focus : Prioritizing direct coupling of pre-functionalized benzimidazole and piperazine precursors .

- Reaction condition screening : Quantum chemical calculations (e.g., DFT) to identify optimal solvents, temperatures, and catalysts, reducing trial-and-error experimentation .

Q. How are contradictory data in reaction yields or byproduct formation resolved?

Contradictions arise from variable reaction kinetics or impurity profiles. Mitigation strategies include:

- Mechanistic studies : Monitoring intermediates via in-situ NMR or LC-MS to identify side reactions (e.g., over-alkylation of piperazine) .

- Environmental controls : Adjusting pH (to prevent piperazine protonation) or using inert atmospheres to suppress oxidative byproducts .

- DoE (Design of Experiments) : Statistically varying parameters (e.g., molar ratios, reflux time) to isolate critical factors affecting yield .

Q. What biochemical pathways are hypothesized for this compound based on structural analogs?

Piperazine-benzimidazole hybrids often target:

- Enzyme inhibition : Potential interaction with aminopeptidase N or VEGFR2, inferred from pyrazoline derivatives’ activity .

- Receptor modulation : Similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) influence serotonin or dopamine receptors via piperazine’s conformational flexibility .

- Antimicrobial activity : Benzimidazole cores disrupt microbial DNA synthesis, while piperazine enhances solubility and membrane penetration .

Q. How is stability assessed under varying environmental conditions?

- pH stability : Incubating the compound in buffers (pH 1–10) and monitoring degradation via HPLC. Piperazine salts often degrade in strongly alkaline conditions .

- Thermal stability : Accelerated stability studies (40–60°C) to predict shelf-life, with TGA confirming decomposition thresholds (~200°C for similar dihydrochlorides) .

Q. Methodological Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low yield in piperazine coupling | Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity | |

| Impurity from chloride counterion | Recrystallization from ethanol/water mixtures | |

| Ambiguous NMR signals | 2D NMR (COSY, HSQC) for piperazine methylene assignment |

Q. Emerging Research Directions

- Hybrid drug design : Combining benzimidazole’s antiviral properties with piperazine’s CNS-targeting potential .

- Green chemistry : Solvent-free mechanochemical synthesis to reduce waste .

- In-silico ADMET profiling : Predicting pharmacokinetics using QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.